TIQ-A
TIQ-A
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical DNA repair enzyme involved in DNA single-strand break repair via the base excision repair pathway. PARP1 is triggered by DNA damage and its excessive activation has been proposed as a causative factor in many pathological conditions including ischemia and reperfusion injury, asthma-related inflammation, and atherogenesis. TIQ-A is a PARP1 inhibitor (IC50 = 450 nM in cultured mouse cortical neurons). It displays neuroprotective effects in cultured mouse cortical neurons injured by oxygen-glucose deprivation (IC50 = 0.15 µM). TIQ-A has been used to inhibit eosinophilic infiltration into airways of OVA-challenged mice and to induce the regression of atherosclerotic plaques in high-fat fed apolipoprotein E(-/-) mice.
Brand Name:
Vulcanchem
CAS No.:
420849-22-5
VCID:
VC20776169
InChI:
InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13)
SMILES:
C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3
Molecular Formula:
C11H7NOS
Molecular Weight:
201.25 g/mol
TIQ-A
CAS No.: 420849-22-5
Cat. No.: VC20776169
Molecular Formula: C11H7NOS
Molecular Weight: 201.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Poly(ADP-ribose) polymerase 1 (PARP1) is a critical DNA repair enzyme involved in DNA single-strand break repair via the base excision repair pathway. PARP1 is triggered by DNA damage and its excessive activation has been proposed as a causative factor in many pathological conditions including ischemia and reperfusion injury, asthma-related inflammation, and atherogenesis. TIQ-A is a PARP1 inhibitor (IC50 = 450 nM in cultured mouse cortical neurons). It displays neuroprotective effects in cultured mouse cortical neurons injured by oxygen-glucose deprivation (IC50 = 0.15 µM). TIQ-A has been used to inhibit eosinophilic infiltration into airways of OVA-challenged mice and to induce the regression of atherosclerotic plaques in high-fat fed apolipoprotein E(-/-) mice. |
|---|---|
| CAS No. | 420849-22-5 |
| Molecular Formula | C11H7NOS |
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | 4H-thieno[2,3-c]isoquinolin-5-one |
| Standard InChI | InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13) |
| Standard InChI Key | LQJVOLSLAFIXSV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3 |
| Appearance | Assay:≥98%A crystalline solid |
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